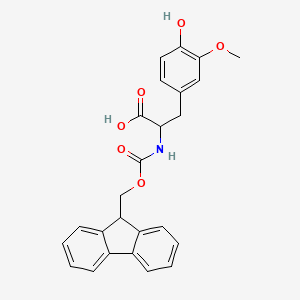
Fmoc-Tyr(3-Methoxy)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Tyr(3-Methoxy)-OH is a chemical compound with the molecular formula C25H23NO6 . It is used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc-Tyr(3-Methoxy)-OH involves protecting the alpha nitrogen of the amino acids with a temporary protecting group to prevent uncontrolled oligomerization during coupling . Two such protecting groups, t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), are widely used in solid phase peptide synthesis . Reactive functional groups in amino acid side chains also need to be protected to avoid undesired side reactions .Molecular Structure Analysis
The molecular weight of Fmoc-Tyr(3-Methoxy)-OH is 433.453 . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
Fmoc-Tyr(3-Methoxy)-OH has a density of 1.3±0.1 g/cm3 and a boiling point of 687.7±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
Fmoc-Tyr(3-Methoxy)-OH is primarily used in the synthesis and modification of peptides, an essential component of solid-phase peptide synthesis (SPPS). The N-Fmoc protection strategy is employed to shield the amino group during the peptide chain assembly. This method allows for the sequential addition of amino acids to form the desired peptide chain with minimal racemization and side reactions. The modification of peptides using Fmoc-Tyr(3-Methoxy)-OH can significantly improve the stability and functionality of the peptides, making them suitable for various scientific applications, including drug design, material science, and nanotechnology (Šebesta & Seebach, 2003).
Hydrogel Formation and Characterization
Fmoc-Tyr(3-Methoxy)-OH has been identified as a key component in the formation of hydrogels. These hydrogels exhibit unique properties such as nanofibrillar network structures, which can be altered by varying concentrations and temperatures. The hydrogels formed are characterized using advanced techniques like TEM, FE-SEM, AFM, and rheology. The incorporation of materials like reduced graphene oxide (RGO) into these hydrogels can lead to the formation of stable hybrid hydrogels, which can be used for various applications in material science and nanotechnology (Adhikari & Banerjee, 2011).
Supramolecular Assembly and Morphological Control
The self-assembly and controlled morphological changes of Fmoc variants, including Fmoc-Tyr(3-Methoxy)-OH, have been explored extensively. These compounds can form various structures like spheres, rods, and flower-like morphologies under different conditions. The ability to control the morphology of these structures paves the way for designing novel self-assembled architectures with potential applications in material science and nanotechnology (Kshtriya et al., 2021).
Mecanismo De Acción
Mode of Action
It is known that fmoc (9-fluorenylmethoxycarbonyl) compounds are often used in solid-phase peptide synthesis . They act as protective groups for amino acids during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Tyr(3-Methoxy)-OH are likely related to the synthesis of peptides. In the context of peptide synthesis, the Fmoc group is removed (deprotected) under basic conditions, allowing the amino acid to participate in peptide bond formation .
Result of Action
The primary result of the action of Fmoc-Tyr(3-Methoxy)-OH is the successful synthesis of peptides with the desired sequence. By protecting the amino group of the amino acid, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the final peptide .
Action Environment
The action of Fmoc-Tyr(3-Methoxy)-OH is highly dependent on the environmental conditions. In peptide synthesis, the pH of the environment is crucial. The Fmoc group is removed under basic conditions, so the pH must be carefully controlled. Additionally, temperature and solvent can also influence the efficiency of the reaction .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGOFAFWPOOZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446853.png)
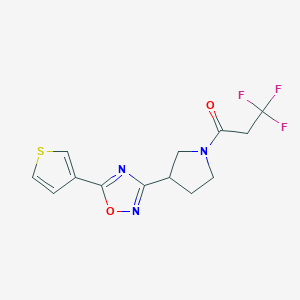
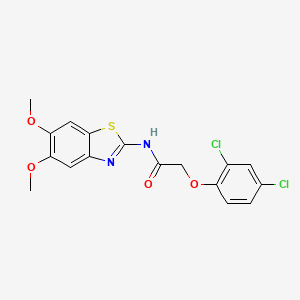

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chloro-2-methoxy-5-methylphenyl)pyrazine-2,3-dione](/img/structure/B2446862.png)
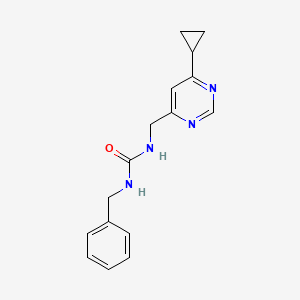
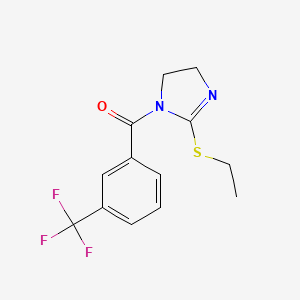
![2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2446869.png)
![N-(2-morpholin-4-ylethyl)-2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]acetamide](/img/structure/B2446870.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one](/img/structure/B2446872.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2446874.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2446875.png)
![N-(2-furylmethyl)-3-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2446876.png)